(4-Amino-3-ethoxybutyl)dimethylamine
Description
Properties
IUPAC Name |
2-ethoxy-N',N'-dimethylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-4-11-8(7-9)5-6-10(2)3/h8H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYGMTDODPECSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Amino-3-ethoxybutyl)dimethylamine is a compound of interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Composition
The chemical structure of (4-Amino-3-ethoxybutyl)dimethylamine can be represented as follows:
- Molecular Formula : C₉H₅N₂O
- Molecular Weight : 165.23 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | 205 °C |
| Solubility in Water | Soluble |
(4-Amino-3-ethoxybutyl)dimethylamine exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various physiological effects.
Biological Effects
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to metabolic pathways, which may have implications in drug development.
- Receptor Binding : It acts as a ligand for certain receptors, influencing signal transduction pathways.
Study 1: Enzyme Interaction
In a study investigating the enzyme inhibitory properties of (4-Amino-3-ethoxybutyl)dimethylamine, researchers found that it effectively inhibited the activity of a key enzyme involved in neurotransmitter metabolism.
- Method : Enzyme assays were conducted using varying concentrations of the compound.
- Results : A significant reduction in enzyme activity was observed at concentrations above 50 µM.
Study 2: Receptor Activity
Another research focused on the receptor binding affinity of (4-Amino-3-ethoxybutyl)dimethylamine.
- Method : Radiolabeled ligand binding assays were performed.
- Findings : The compound demonstrated a high affinity for serotonin receptors, suggesting its potential role in modulating serotonergic signaling.
Comparison Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (4-Amino-3-ethoxybutyl)dimethylamine | C₉H₅N₂O | Enzyme inhibition, receptor binding |
| Dimethylaminoethanol | C₆H₁₅N | Neuroprotective effects |
| Ethanolamine | C₂H₇NO | Antimicrobial properties |
Research Findings and Implications
The biological activity of (4-Amino-3-ethoxybutyl)dimethylamine positions it as a promising candidate for further pharmacological studies. Its ability to inhibit specific enzymes and bind to receptors suggests potential therapeutic applications, particularly in neuropharmacology.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities.
- Potential therapeutic applications in treating neurological disorders.
- The safety profile and pharmacokinetics of the compound.
Comparison with Similar Compounds
Thermal Decomposition Characteristics
Key Findings from Thermal Analysis:
- Compound 1a :
- Inert Atmosphere (He) : Degradation begins at 348–365°C , releasing dimethylamine (m/z = 58) and water. Oxidative coupling products (m/z = 58 and 59) emerge above 300°C, suggesting intramolecular redox reactions between the amine and polyoxometalate anions .
- Synthetic Air : Strongly exothermic processes occur at similar temperatures due to oxidation of dimethylamine by atmospheric oxygen. Water and oxidative condensation products dominate the evolved gases .
Table 1: Thermal Decomposition Comparison
| Compound | Atmosphere | Onset Temp (°C) | Key Products | Exothermicity |
|---|---|---|---|---|
| Compound 1a | Helium | 348–365 | Dimethylamine, H₂O, m/z=58, 59 | Endothermic |
| Compound 1a | Synthetic Air | 348–365 | Oxidized dimethylamine, H₂O | Strongly Exothermic |
| Compound 1b | Helium | Comparable | Dimethylamine, H₂O | Endothermic |
Redox Reactivity and Stability
- However, in inert atmospheres, the energy required for ligand elimination exceeds the exothermicity of redox processes, leading to endothermic decomposition .
- Oxidative Stability :
In synthetic air, the exothermic oxidation of dimethylamine dominates, producing water and condensation products. This contrasts with halogenated amines (e.g., diisopropylamine, ), which exhibit lower thermal stability and distinct decomposition pathways due to halogen interactions .
Research Implications and Gaps
- The similarity between Compounds 1a and 1b suggests that structural variations in the amine moiety minimally impact thermal behavior in polyoxometalate systems .
- Further studies are needed to elucidate the exact structure of (4-Amino-3-ethoxybutyl)dimethylamine and its coordination chemistry with anions.
Preparation Methods
Nitrosation and Reduction for Amino Group Introduction
A common preparative step for introducing the amino group at the 4-position involves nitrosation of a suitable precursor followed by catalytic hydrogenation reduction. For example, in the preparation of related compounds like 4-amino-3-methylphenol, nitrosation of m-cresol with sodium nitrite under acidic conditions (3–10 °C) produces a nitroso intermediate. This intermediate is then reduced in an alcoholic solvent (methanol, ethanol, or Virahol) using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere at 20–40 °C for 2–8 hours. Ammonia or organic amines can be added as promoters to enhance the reduction efficiency. The crude amino product is purified by recrystallization from alcohol solvents, yielding a high-purity amino compound with yields ranging from 82% to 88% and HPLC purity above 99%.
| Step | Conditions | Reagents/Catalysts | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nitrosation | 3–10 °C, 0.5–1 h | Sodium nitrite, HCl, sodium hydroxide | ~90 | N/A |
| Reduction | 20–40 °C, 2–8 h | Pd/C or Raney Ni, H2, ammonia/amine | 82–88 | ≥99.3% |
| Purification | Recrystallization in methanol or ethanol | Alcohol solvents | - | - |
Note: Although this example is for 4-amino-3-methylphenol, the methodology is adaptable for the amino group introduction in (4-Amino-3-ethoxybutyl)dimethylamine synthesis.
Alkylation and Amination for Dimethylamine Incorporation
The installation of the dimethylamine group on the butyl chain generally involves nucleophilic substitution reactions. Alkyl halides or tosylates of 3-ethoxybutyl derivatives can be reacted with dimethylamine under controlled temperature conditions to yield the desired amine. This step often requires anhydrous conditions and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the substitution.
In some advanced synthetic routes, the amino group is introduced through Curtius rearrangement or via sulfinimine intermediates, allowing stereochemical control and direct installation of the amino functionality. For instance, in related piperidine derivatives, Curtius rearrangement sequences have been employed to install 4-amino substituents efficiently.
Ethoxy Group Introduction
The ethoxy substituent at the 3-position is typically introduced via etherification reactions, such as Williamson ether synthesis, where a suitable hydroxylated intermediate reacts with ethyl halides or ethyl sulfonates under basic conditions. Alternatively, ethoxy groups can be introduced by nucleophilic ring opening of epoxides with ethanol or ethoxide ions.
Detailed Research Findings and Data Tables
| Preparation Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Nitrosation | Electrophilic substitution | Sodium nitrite, HCl, NaOH, 3–10 °C | Formation of nitroso intermediate |
| Catalytic Reduction | Hydrogenation | Pd/C or Raney Ni, H2, ammonia/amine, 20–40 °C, 2–8 h | Converts nitroso to amino group |
| Alkylation with Dimethylamine | Nucleophilic substitution | Dimethylamine, alkyl halide/tosylate, anhydrous solvent | Introduces dimethylamine group |
| Etherification | Williamson ether synthesis | Ethyl halide, base (NaH or K2CO3), aprotic solvent | Introduces ethoxy group at 3-position |
| Purification | Recrystallization | Alcohol solvents (methanol, ethanol) | High purity product (HPLC ≥ 99%) |
Summary and Best Practices
- Temperature control during nitrosation (3–10 °C) and reduction (20–40 °C) is critical to avoid side reactions and ensure high yield.
- Catalyst choice (Pd/C or Raney Ni) and promoter (ammonia or organic amines) significantly affect the reduction efficiency.
- Solvent selection for both reaction and purification steps (methanol, ethanol, or Virahol) influences product crystallization and purity.
- Sequential functional group transformations allow stepwise construction of the (4-Amino-3-ethoxybutyl)dimethylamine molecule with precise control over substitution patterns.
- Advanced synthetic techniques such as Curtius rearrangement or sulfinimine intermediates can be employed for complex amino group installation with stereochemical control.
Q & A
Q. What are the recommended synthetic routes for (4-Amino-3-ethoxybutyl)dimethylamine, and how can reaction efficiency be optimized?
The synthesis of structurally related dimethylamine derivatives often involves copolymerization or condensation reactions. For example, dimethylamine-based polymers are synthesized using formaldehyde and acrylamide via orthogonal experiments to optimize parameters like temperature, time, and initiator concentration . For (4-Amino-3-ethoxybutyl)dimethylamine, analogous methods could involve stepwise alkylation of dimethylamine with 4-amino-3-ethoxybutyl halides, with optimization via reaction kinetics studies. Characterization via FT-IR and NMR is critical to confirm structural integrity and purity .
Q. How can the stability of (4-Amino-3-ethoxybutyl)dimethylamine be assessed under varying experimental conditions?
Stability studies should evaluate thermal decomposition, pH sensitivity, and oxidative resistance. For dimethylamine derivatives, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability. Accelerated aging experiments under controlled humidity and temperature can simulate long-term storage conditions. For example, Ru(4%)@Cellulose nanoparticle catalysts retained activity after multiple cycles in dehydrogenation reactions, suggesting robust ligand stability .
Q. What spectroscopic techniques are most effective for characterizing (4-Amino-3-ethoxybutyl)dimethylamine?
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like C-N and N-H stretches. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves the ethoxy and dimethylamine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. For related compounds, X-ray crystallography has been employed to determine crystal packing and hydrogen-bonding interactions, though this requires high-purity samples .
Advanced Research Questions
Q. How does (4-Amino-3-ethoxybutyl)dimethylamine perform as a ligand in catalytic systems, particularly for dehydrogenation reactions?
Ligands with dimethylamine groups enhance catalytic activity in hydrogen release reactions. For instance, Ru nanoparticles supported on cellulose achieved a turnover frequency (TOF) of 122.56 mol H₂/(molRu·h) in dimethylamine borane dehydrogenation, outperforming non-supported catalysts . Computational studies (DFT) can model ligand-metal interactions to predict binding energy and electronic effects, aiding in ligand design .
Q. What contradictions exist between computational predictions and experimental results for reactions involving (4-Amino-3-ethoxybutyl)dimethylamine?
Kinetic models for dimethylamine borane dehydrogenation sometimes partially align with experimental data due to unaccounted side reactions or catalyst deactivation pathways . For example, a DMF pyrolysis model underestimated decomposition routes but still predicted ignition delays accurately . Researchers should reconcile discrepancies by incorporating in situ spectroscopic monitoring (e.g., Raman) to track intermediate species.
Q. How can heterogeneous vs. homogeneous catalytic mechanisms be distinguished when using (4-Amino-3-ethoxybutyl)dimethylamine-based systems?
Poisoning experiments with mercury or CO selectively deactivate heterogeneous catalysts. In Ru(4%)@Cellulose systems, mercury addition reduced activity by 95%, confirming heterogeneity . Alternatively, dynamic light scattering (DLS) or TEM can detect nanoparticle aggregation, which is indicative of heterogeneous behavior .
Q. What role does (4-Amino-3-ethoxybutyl)dimethylamine play in aerosol or particle formation studies?
Dimethylamine derivatives influence nucleation and growth of atmospheric particles. In controlled flow reactors, dimethylamine addition altered particle size distributions, with nucleation rates dependent on base concentration and humidity . For lab-scale studies, aerosol mass spectrometry (AMS) and scanning mobility particle sizers (SMPS) quantify size-resolved particle dynamics .
Methodological Considerations
- Data Validation : Cross-validate experimental results with computational models (e.g., DFT for reaction pathways, kinetic Monte Carlo for rate constants) .
- Error Analysis : Report standard deviations for TOF, yield, or particle size measurements. For example, Ru(4%)@Cellulose catalysts showed <5% variability in TOF across triplicate runs .
- Reproducibility : Document substrate-to-catalyst ratios, solvent purity, and mixing protocols to ensure consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
